3-Methylisoxazolo(4,5-b)pyrazine
Description
Significance of Fused Isoxazole-Pyrazine Systems in Chemical Science
Fused isoxazole-pyrazine systems, such as isoxazolo[4,5-b]pyrazines, are significant in chemical science for several key reasons. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a crucial pharmacophore found in numerous approved drugs. nih.govnih.gov Its fusion with a pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, results in a scaffold with a distinct distribution of electron density and potential for diverse chemical interactions.
Overview of Heterocyclic Compound Research Methodologies Applicable to 3-Methylisoxazolo(4,5-b)pyrazine
The investigation of novel heterocyclic compounds like this compound employs a range of established and cutting-edge research methodologies. The initial step typically involves the synthesis of the target molecule, which for fused systems often relies on cyclocondensation or annulation reactions. beilstein-journals.orgnih.gov Common strategies include building the isoxazole ring onto a pre-existing pyrazine derivative or, conversely, forming the pyrazine ring from a functionalized isoxazole precursor. nih.gov The Friedländer annulation is a notable method for constructing the pyridine (B92270) ring in the analogous isoxazolo[4,5-b]pyridines and could potentially be adapted for pyrazine ring formation. nih.gov
Once synthesized, structural elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the compound. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. Data from related methyl-substituted isoxazolopyridines can offer insights into the expected chemical shifts for the methyl group in the target compound. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its structure.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.
Computational chemistry also plays a vital role in modern heterocyclic research. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic data, complementing experimental findings.
Historical Context of Isoxazolo[4,5-b]pyrazine System Exploration
The exploration of fused isoxazole systems has a rich history, with early work focusing on the synthesis and reactivity of various bicyclic and polycyclic structures. While the specific timeline for the investigation of the isoxazolo[4,5-b]pyrazine system is not extensively documented in readily available literature, the development of synthetic methods for related compounds like isoxazolo[4,5-b]pyridines dates back several decades. beilstein-journals.org The synthesis of the first representatives of the isoxazolo[4,5-b]pyridine (B12869654) system was reported in 1980. nih.gov
Much of the research in this area has been driven by the quest for new therapeutic agents. The structural analogy of these fused systems to naturally occurring purines has made them attractive targets for medicinal chemists. nih.govnih.gov Over the years, a variety of synthetic approaches have been developed, including multicomponent reactions and microwave-assisted synthesis, to efficiently generate libraries of these compounds for biological screening. nih.gov The investigation into their potential as functional materials, such as energetic compounds, represents a more recent area of interest. researchgate.net The specific exploration of 3-methyl substituted derivatives would be a logical progression in this field, aiming to understand the impact of alkyl substitution on the physicochemical and biological properties of the core scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41230-53-9 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-methyl-[1,2]oxazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H5N3O/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3 |
InChI Key |
JDRZASMDNOLOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=CN=C12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for 3 Methylisoxazolo 4,5 B Pyrazine and Its Derivatives
Established Synthetic Routes to the 3-Methylisoxazolo[4,5-b]pyrazine Core
The construction of the 3-methylisoxazolo[4,5-b]pyrazine core is primarily achieved through cyclization reactions, which can be categorized into several key strategies. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.
Cyclization Reactions for Core Formation
The formation of the isoxazolo[4,5-b]pyrazine ring system often involves the annulation of an isoxazole (B147169) fragment to a pyrazine (B50134) ring or vice versa. One common approach begins with appropriately substituted pyrazine derivatives that undergo cyclization to form the isoxazole ring. For instance, the conversion of nih.govnih.govrsc.orgoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines through an in situ Fe-mediated reduction of the oxadiazole fragment followed by cyclization highlights a tandem reduction-cyclization strategy that can be conceptually adapted. nih.gov This process involves the reduction of the oxadiazole to a diaminopyrazine intermediate, which is then trapped and cyclized with an appropriate electrophile to form the fused imidazole (B134444) ring. nih.gov
Another strategy involves the intramolecular cyclization of functionalized isoxazoles. For example, the synthesis of isoxazolo[4,5-b]pyridines, a related heterocyclic system, has been achieved through the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.org This suggests that a similar approach, starting with a suitably functionalized 4-amino-5-substituted isoxazole, could be a viable route to the pyrazine-fused analogue.
The following table summarizes key cyclization strategies for forming related heterocyclic cores, which can be conceptually applied to the synthesis of 3-methylisoxazolo[4,5-b]pyrazine.
| Starting Material Type | Reaction Type | Resulting Core | Reference |
| nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazines | Tandem reduction-cyclization | 1H-Imidazo[4,5-b]pyrazines | nih.gov |
| 4-(Propargylamino)isoxazoles | Intramolecular cyclization | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |
| 4-Amino-5-benzoylisoxazoles | Reaction with ketones or 1,3-dicarbonyls | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov These strategies are increasingly being applied to the synthesis of complex heterocyclic systems. While specific MCRs for 3-methylisoxazolo[4,5-b]pyrazine are not extensively documented, related methodologies provide a strong conceptual basis.
The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, is a powerful tool for synthesizing imidazo-fused scaffolds from heterocyclic amidines, aldehydes, and isonitriles. nih.gov The versatility of the GBB reaction in generating diverse fused heterocycles, such as imidazo[1,2-a]pyrazine, suggests its potential for adaptation to construct the isoxazolo[4,5-b]pyrazine system, possibly by using a suitably functionalized isoxazole-based component. nih.gov
Furthermore, one-pot syntheses of various pyrazole (B372694) and isoxazole derivatives have been successfully developed. For instance, the synthesis of 3-phenyl-4-pyrazolylmethylene-isoxazol-5(4H)-ones has been achieved through a one-pot, three-component reaction, highlighting the feasibility of constructing complex heterocycles in a single step. researchgate.net The development of similar MCRs for 3-methylisoxazolo[4,5-b]pyrazine would involve the careful selection of starting materials that can undergo a cascade of reactions to form the desired fused ring system.
A plausible multicomponent approach could involve the reaction of a β-ketoester, a hydrazine (B178648) derivative, and a suitable isoxazole precursor in a one-pot process. The initial formation of a pyrazolone (B3327878) intermediate could be followed by a subsequent condensation and cyclization to yield the target isoxazolo[4,5-b]pyrazine. nih.gov
Palladium-Catalyzed Cyclizations in Related Heterocyclic Synthesis
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, particularly for the construction of heterocyclic compounds. The palladium(II)-catalyzed aza-Wacker-type reaction of olefins is a notable example, enabling the formation of C-N bonds and finding widespread application in the synthesis of natural products and bioactive compounds. nih.gov This type of reaction proceeds through a nucleopalladation of the olefin bond, generating a key carbon-bonded Pd(II) intermediate that can undergo further transformations. nih.gov
While direct palladium-catalyzed cyclizations to form 3-methylisoxazolo[4,5-b]pyrazine are not prominently reported, the application of this methodology in the synthesis of related fused heterocycles is well-established. For example, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been used to access conformationally restricted aza[3.1.0]bicycles. nih.gov Similarly, palladium-catalyzed tandem cyclization reactions have been developed to assemble isoxazoline-linked benzofuran (B130515) bis-heterocycles. rsc.org These examples underscore the potential of palladium catalysis in constructing complex heterocyclic architectures through intramolecular C-N or C-O bond formation.
A hypothetical palladium-catalyzed route to 3-methylisoxazolo[4,5-b]pyrazine could involve an intramolecular cyclization of a precursor containing both a pyrazine moiety and a suitably functionalized isoxazole precursor with a reactive group amenable to palladium-catalyzed C-N or C-O bond formation.
Functionalization and Derivatization Strategies
The functionalization of the pre-formed 3-methylisoxazolo[4,5-b]pyrazine core is crucial for modulating its physicochemical properties and biological activity. Electrophilic substitution reactions are common strategies for introducing new functional groups onto the heterocyclic scaffold.
Nitration Reactions
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto a heterocyclic ring. The nitro group can serve as a versatile handle for further transformations. While specific studies on the nitration of 3-methylisoxazolo[4,5-b]pyrazine are limited, the nitration of related heterocyclic systems provides valuable insights. For instance, the synthesis of isoxazolo[4,5-b]pyridines has been achieved from 3-nitropyridines, indicating that the pyrazine ring in the target compound could also be susceptible to nitration under appropriate conditions. beilstein-journals.org The reaction conditions would likely involve the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The position of nitration would be governed by the electron density of the pyrazine ring, which is influenced by the fused isoxazole ring and the methyl group.
Halogenation (e.g., Chlorination)
Halogenation is another important functionalization reaction that introduces halogen atoms onto the heterocyclic core, which can then act as leaving groups for subsequent cross-coupling reactions or nucleophilic substitutions. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) as halogenating agents has been developed as an effective metal-free protocol. beilstein-archives.org This suggests that a similar direct halogenation approach could be applicable to 3-methylisoxazolo[4,5-b]pyrazine.
The reactivity of chloro-substituted isoxazolo[4,5-b]pyridines has been studied, demonstrating that the chloro groups can be displaced by nucleophiles. For example, the methoxydechlorination rates for 5,7-dichloro- and 5-chloro-3-methylisoxazolo[4,5-b]pyridines have been determined, showing significant activation compared to simple chloropyridines. rsc.org This indicates that halogenated derivatives of 3-methylisoxazolo[4,5-b]pyrazine would be valuable intermediates for further synthetic elaboration. The chlorination could potentially be achieved using reagents like N-chlorosuccinimide (NCS) or phosphoryl chloride/phosphorus pentachloride, similar to methods used for related pyrazole systems. researchgate.net
The following table outlines common reagents for halogenation of related heterocyclic compounds.
| Halogenation Type | Reagent | Reference |
| Bromination | N-Bromosuccinimide (NBS) | beilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | beilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | beilstein-archives.org |
| Chlorination | Phosphoryl chloride/Phosphorus pentachloride | researchgate.net |
Attempts at Methyl Group Functionalization
The functionalization of the methyl group at the 3-position of the isoxazolo[4,5-b]pyrazine core has been a subject of synthetic exploration, though detailed successes remain elusive in the reviewed literature. The reactivity of this methyl group is intrinsically linked to the electron-withdrawing nature of the adjacent fused pyrazine and isoxazole rings. While direct functionalization of this specific methyl group is not extensively documented, related studies on similar heterocyclic systems, such as isoxazolo[5,4-b]pyridines, provide insights into potential synthetic strategies. For instance, in the synthesis of 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine, the methyl group remains intact during chlorination reactions, suggesting its relative stability under certain electrophilic conditions. researchgate.net
Nucleophilic Aromatic Substitution on Activated Analogs
Nucleophilic aromatic substitution (SNAr) represents a powerful tool for the functionalization of the isoxazolo[4,5-b]pyrazine scaffold, particularly when the pyrazine ring is activated by electron-withdrawing groups or leaving groups. Research has demonstrated that the presence of a halogen, such as chlorine, on the pyrazine ring facilitates substitution by various nucleophiles.
In the case of 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine, a related heterocyclic system, studies have shown that the halogen at the 4-position is more mobile and susceptible to nucleophilic attack than the one at the 6-position. researchgate.net This regioselectivity is attributed to the electronic influence of the fused isoxazole ring. Depending on the reaction conditions, mono- or di-substituted products can be obtained upon reaction with nucleophiles like hydrazine or methoxide. researchgate.net
An efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed from 2-chloro-3-nitropyridines, where the key step involves an intramolecular nucleophilic substitution of the nitro group. nih.gov This highlights the utility of a nitro group as an activating group for SNAr reactions in the synthesis of this heterocyclic system. The presence of additional electron-withdrawing groups on the pyridine (B92270) ring can further facilitate this transformation. nih.gov
The following table summarizes the observed reactivity in nucleophilic aromatic substitution on activated analogs:
| Starting Material | Nucleophile/Reagent | Position of Substitution | Product | Reference |
| 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine | Hydrazine or Methoxide | 4-position (preferentially) | Mono- or di-substituted products | researchgate.net |
| 2-chloro-3-nitropyridines | Intramolecular cyclization | - | Isoxazolo[4,5-b]pyridines | nih.gov |
Reaction Mechanism Elucidation
Understanding the mechanistic pathways involved in the synthesis of 3-methylisoxazolo[4,5-b]pyrazine and its derivatives is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.
Proposed Mechanistic Pathways for Key Synthetic Steps
The formation of the isoxazolo[4,5-b]pyrazine ring system often involves the construction of the isoxazole ring onto a pre-existing pyrazine or pyridine core, or vice versa.
One key synthetic strategy involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridine (B167233) derivatives. nih.gov The proposed mechanism for this reaction likely involves the initial attack of a nucleophilic center from a side chain onto the carbon bearing the nitro group, facilitated by the electron-withdrawing nature of both the nitro group and the pyridine ring. This is followed by the departure of the nitro group as a leaving group to afford the cyclized isoxazolo[4,5-b]pyridine (B12869654) product.
Another important reaction is the base-promoted Boulton-Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.gov This rearrangement likely proceeds through a series of steps involving deprotonation, ring opening of the isoxazole, and subsequent recyclization to form a more stable 1,2,3-triazole ring.
In the context of imidazo[4,5-b]pyrazines, which share a similar bicyclic core, a tandem reduction-cyclization sequence has been reported for the conversion of researchgate.netnih.govnih.govoxadiazolo[3,4-b]pyrazines. nih.gov This process involves an in situ iron-mediated reduction of the oxadiazole to a diaminopyrazine intermediate, which is then trapped and cyclized with a suitable carbon electrophile to furnish the imidazo[4,5-b]pyrazine ring system. nih.gov
Stereochemical Considerations in Synthesis
The synthesis of 3-methylisoxazolo[4,5-b]pyrazine itself does not typically involve the creation of chiral centers, and therefore, stereochemical considerations are often not a primary focus. However, when substituents are introduced that can lead to stereoisomers, the stereochemical outcome of the reaction becomes an important aspect.
For instance, in the synthesis of derivatives where a chiral center is introduced on a side chain, diastereoselective or enantioselective methods may be required to control the stereochemistry. The inherent chirality of the starting materials or the use of chiral catalysts can influence the stereochemical purity of the final products. While the reviewed literature does not extensively detail stereochemical considerations for the synthesis of 3-methylisoxazolo[4,5-b]pyrazine derivatives, it is a critical parameter to consider in the design of new analogs with potential biological activity, where stereochemistry often plays a crucial role in molecular recognition.
Green Chemistry Approaches in Synthetic Development
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable tool in the synthesis of isoxazolo[4,5-b]pyrazine and related heterocycles. This technique often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.
While specific examples of microwave-assisted synthesis for 3-methylisoxazolo[4,5-b]pyrazine were not prominent in the provided search results, the application of this technology to similar heterocyclic systems is well-documented. For instance, microwave irradiation has been successfully employed for the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives. researchgate.net
The following table highlights the advantages of microwave-assisted synthesis in related heterocyclic systems:
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Advantages | Reference |
| Synthesis of iodinated quinolines (related heterocycles) | Longer reaction times | High yields in shorter time | Reduced reaction time, improved yield | researchgate.net |
| Nucleophilic Aromatic Substitution | Often requires high temperatures and long reaction times | Can facilitate reactions at lower temperatures and shorter times | Energy efficiency, faster reactions | mdpi.com |
The application of microwave technology to the synthesis of 3-methylisoxazolo[4,5-b]pyrazine and its derivatives holds significant promise for developing more sustainable and efficient synthetic protocols.
Ultrasonic Radiation in Synthesis
The use of ultrasonic irradiation as an energy source for chemical reactions, known as sonochemistry, has emerged as a powerful tool in organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.
While direct application of ultrasonic irradiation for the synthesis of 3-Methylisoxazolo(4,5-b)pyrazine has not been documented, studies on analogous isoxazole-fused heterocycles highlight its potential. For instance, a highly efficient one-pot, three-component synthesis of isoxazolo[5,4-b]pyridines has been developed utilizing ultrasound irradiation. researchgate.netresearchgate.net This reaction involves the condensation of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) in acetic acid, which acts as both a solvent and a catalyst. researchgate.netresearchgate.net The benefits of this sonochemical approach include short reaction times, high yields, and adherence to the principles of green chemistry. researchgate.netresearchgate.net
The proposed mechanism for the ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines involves an initial Knoevenagel condensation between the aryl glyoxal (B1671930) and malononitrile, followed by a Michael addition of 5-aminoisoxazole to the resulting α,β-unsaturated compound. Subsequent intramolecular cyclization and dehydration under the influence of ultrasonic waves lead to the formation of the final fused heterocyclic system. The high-energy environment created by cavitation facilitates these steps, often at ambient temperature, thereby avoiding the need for high-temperature reflux conditions.
The successful application of ultrasound in the synthesis of various pyrazoline and isoxazoline (B3343090) derivatives further underscores its versatility. nih.gov These studies demonstrate that sonication can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
The following table summarizes the results of an ultrasound-assisted synthesis of various isoxazolo[5,4-b]pyridine derivatives, showcasing the efficiency of this methodology.
| Entry | Aryl Glyoxal | Product | Time (min) | Yield (%) |
| 1 | Phenylglyoxal | 3-Phenylisoxazolo[5,4-b]pyridin-4(7H)-one | 15 | 92 |
| 2 | 4-Methylphenylglyoxal | 3-(p-Tolyl)isoxazolo[5,4-b]pyridin-4(7H)-one | 20 | 90 |
| 3 | 4-Methoxyphenylglyoxal | 3-(4-Methoxyphenyl)isoxazolo[5,4-b]pyridin-4(7H)-one | 15 | 95 |
| 4 | 4-Chlorophenylglyoxal | 3-(4-Chlorophenyl)isoxazolo[5,4-b]pyridin-4(7H)-one | 25 | 88 |
| 5 | 4-Bromophenylglyoxal | 3-(4-Bromophenyl)isoxazolo[5,4-b]pyridin-4(7H)-one | 25 | 89 |
Table 1: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives.
Given these findings, it is plausible that a similar sonochemical strategy could be devised for the synthesis of this compound, potentially from precursors like 2,3-pyrazinediamines and appropriate β-dicarbonyl compounds or their equivalents, accelerated by ultrasonic irradiation.
Use of Ionic Liquids in Synthetic Procedures
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts in organic synthesis. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents.
The application of ionic liquids in the synthesis of the specific this compound ring system is not yet reported in the literature. However, their utility has been demonstrated in the synthesis of other isoxazole and pyrazine-containing heterocycles. For example, Brønsted-acidic ionic liquids have been employed as highly efficient and reusable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. These ionic liquids facilitate the heterocyclization reaction under solvent-free conditions, showcasing their dual role as a catalyst and a reaction medium.
In a relevant study, an acidic ionic liquid was used to catalyze a multicomponent reaction for the synthesis of isoxazol-5(4H)-one derivatives. scielo.br The reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in the presence of the ionic liquid afforded the desired products in good to excellent yields. scielo.br The ionic liquid could be easily separated from the reaction mixture and reused, highlighting the economic and environmental advantages of this approach. scielo.br
The catalytic activity of acidic ionic liquids in these syntheses is attributed to their ability to activate carbonyl groups towards nucleophilic attack and to promote cyclization and dehydration steps. The choice of the cation and anion of the ionic liquid can be tailored to optimize the reaction conditions and yields.
The following table presents data from the ionic liquid-catalyzed synthesis of 4-arylidene-3-methylisoxazole-5(4H)-one derivatives, illustrating the effect of different aromatic aldehydes on the reaction yield.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 76 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 85 |
| 3 | 4-Methylbenzaldehyde | 4-(4-Methylbenzylidene)-3-methylisoxazol-5(4H)-one | 96 |
| 4 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 88 |
| 5 | 2-Nitrobenzaldehyde | 4-(2-Nitrobenzylidene)-3-methylisoxazol-5(4H)-one | 65 |
Table 2: Ionic Liquid-Catalyzed Synthesis of Isoxazol-5(4H)-one Derivatives. scielo.br
Considering these examples, an analogous synthetic strategy for this compound could involve the condensation of a suitable pyrazine precursor with a β-keto ester in the presence of a task-specific ionic liquid. The ionic liquid could act as both the solvent and catalyst, potentially leading to a more efficient and environmentally benign synthesis.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Methylisoxazolo 4,5 B Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, a detailed map of the chemical environment within the molecule can be constructed.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of 3-Methylisoxazolo(4,5-b)pyrazine is expected to reveal distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the methyl group. The chemical shifts (δ) of the pyrazine protons would be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the fused isoxazole (B147169) ring, likely appearing in the downfield region of the spectrum. The methyl group, being attached to the electron-rich isoxazole ring, would present as a singlet in the upfield region.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | 8.5 - 9.0 | d |
| Pyrazine-H | 8.3 - 8.8 | d |
| CH₃ | 2.5 - 3.0 | s |
Note: This is a hypothetical data table based on related structures.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazine and isoxazole rings would be indicative of their electronic environment, with carbons adjacent to nitrogen and oxygen atoms appearing at higher chemical shifts.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C (isoxazole, adjacent to O) | 160 - 170 |
| C (isoxazole, methyl-bearing) | 150 - 160 |
| C (pyrazine, fused) | 140 - 150 |
| C (pyrazine) | 130 - 140 |
| CH₃ | 15 - 25 |
Note: This is a hypothetical data table based on related structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would primarily show the coupling between the two protons on the pyrazine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the pyrazine proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Theoretical NMR Analysis via GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of molecules. chemicalbook.com This theoretical calculation, often performed using Density Functional Theory (DFT), can provide a predicted NMR spectrum that can be compared with experimental data to confirm structural assignments. chemicalbook.com The GIAO method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. For complex heterocyclic systems like this compound, GIAO calculations can be particularly useful in resolving ambiguities in spectral interpretation.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups. Key expected vibrational modes include:
C=N and C=C stretching vibrations from the pyrazine and isoxazole rings, typically appearing in the 1600-1400 cm⁻¹ region.
N-O stretching vibration from the isoxazole ring, expected around 1400-1300 cm⁻¹.
C-H stretching vibrations of the aromatic pyrazine ring and the methyl group, usually observed in the 3100-2900 cm⁻¹ range.
C-H bending vibrations which provide further structural information in the fingerprint region (below 1500 cm⁻¹).
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (CH₃) |
| ~1610 | C=N Stretch (Pyrazine) |
| ~1550 | C=C Stretch (Aromatic) |
| ~1450 | CH₃ Bending |
| ~1380 | N-O Stretch (Isoxazole) |
Note: This is a hypothetical data table based on related structures.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural fingerprint. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the various stretching and bending vibrations of its constituent functional groups.
Key expected vibrational modes for this compound would include:
Ring Stretching Vibrations: The stretching modes of the fused isoxazole and pyrazine rings would appear in the 1300-1600 cm⁻¹ region. These are typically strong bands and are sensitive to the electronic environment of the heterocyclic system.
C-H Vibrations: The aromatic C-H stretching vibrations of the pyrazine ring are expected in the 3000-3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would be observed at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively.
Methyl Group Vibrations: The methyl (CH₃) group attached to the isoxazole ring will exhibit characteristic symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Bending (scissoring, rocking, and wagging) vibrations of the methyl group would be found in the 1375-1470 cm⁻¹ and 900-1200 cm⁻¹ regions.
C-N and N-O Vibrations: The stretching vibrations of the C-N and N-O bonds within the isoxazole ring are expected to appear in the 900-1400 cm⁻¹ range.
For a closely related compound, 3-methylisoxazolo[4,5-b]pyridine, theoretical calculations have been used to assign the vibrational frequencies, providing a reference for the expected spectral features of the pyrazine analogue.
Table 1: Predicted Raman Shifts for Key Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3050 - 3150 |
| CH₃ Asymmetric Stretching | ~2960 |
| CH₃ Symmetric Stretching | ~2870 |
| C=N Stretching (Pyrazine) | 1550 - 1600 |
| C=C Stretching (Pyrazine) | 1450 - 1550 |
| CH₃ Bending | 1375 - 1470 |
| C-N Stretching (Isoxazole) | 1300 - 1400 |
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational modes. It describes the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis is crucial for an unambiguous assignment of complex vibrational spectra where modes can be highly coupled.
For this compound, a PED analysis, typically performed using quantum chemical calculations (e.g., Density Functional Theory, DFT), would reveal the extent of mixing between the vibrational modes of the isoxazole and pyrazine rings. For instance, the C=N and C=C stretching modes of the pyrazine ring may be coupled with the ring vibrations of the isoxazole moiety. Similarly, the methyl group vibrations could show some degree of coupling with the isoxazole ring modes. The PED would provide a percentage contribution for each internal coordinate to the calculated vibrational frequencies, allowing for a more precise understanding of the molecule's dynamics. Studies on similar β-diketones have shown that while many bands can be assigned to specific group vibrations, significant coupling can occur in the 1000-1700 cm⁻¹ region. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (higher energy). For aromatic and heteroaromatic systems like this compound, these transitions are expected to be prominent.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital. These are generally lower in energy than π→π* transitions and result in weaker absorption bands at longer wavelengths.
The solvent environment can influence the positions of these absorption bands. For instance, polar solvents can stabilize the non-bonding orbitals, leading to a blue shift (hypsochromic shift) of the n→π* transition. For the parent compound pyrazine, absorption bands are observed around 260 nm and 320 nm, which are attributed to π→π* and n→π* transitions, respectively. iucr.org Similar transitions would be expected for this compound, with the precise wavelengths being influenced by the fused isoxazole ring and the methyl substituent. Theoretical studies on related pyrazoline derivatives have been used to correlate experimental and calculated electronic transitions. matec-conferences.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π→π* | 200 - 280 | High |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization.
For this compound (molecular formula: C₆H₅N₃O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, which is a useful diagnostic tool known as the nitrogen rule.
The fragmentation of this compound under electron impact ionization is likely to proceed through several characteristic pathways. Studies on aromatic 3-methylisoxazolopyridines have shown that a common fragmentation pathway involves the competitive loss of carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN) from the molecular ion. researchgate.net A similar pattern can be expected for the pyrazine analogue.
Potential fragmentation pathways include:
Loss of CO: Cleavage of the isoxazole ring can lead to the elimination of a neutral CO molecule.
Loss of CH₃CN: Rearrangement and cleavage can result in the loss of acetonitrile.
Loss of N₂: The pyrazine ring could fragment with the loss of a nitrogen molecule.
Loss of HCN: Cleavage of the heterocyclic rings can also lead to the elimination of hydrogen cyanide.
The relative intensities of the fragment ions in the mass spectrum provide valuable information for confirming the structure of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Neutral Loss |
|---|---|
| [M - 28]⁺ | CO |
| [M - 41]⁺ | CH₃CN |
| [M - 28]⁺ | N₂ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
The analysis would reveal:
The planarity of the fused isoxazolo[4,5-b]pyrazine ring system.
The precise bond lengths and angles within both the isoxazole and pyrazine rings, which can be compared with theoretical values and data from related structures.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.
The solid-state conformation of this compound, as determined by XRD, would likely show a high degree of planarity in the fused ring system. The dihedral angle between the isoxazole and pyrazine rings would be a key parameter to quantify this planarity. Any deviation from planarity could be attributed to crystal packing forces or steric hindrance. The orientation of the methyl group relative to the fused ring system would also be determined. In related fused heterocyclic systems, the planarity of the aromatic rings is a common feature, often leading to π-π stacking interactions in the crystal lattice.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. matec-conferences.orgresearchgate.netnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.
For this compound, a Hirshfeld surface analysis would provide insights into the nature and extent of various intermolecular interactions, including:
Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N and C-H···O hydrogen bonds are likely to be present, involving the hydrogen atoms of the pyrazine ring and the methyl group as donors, and the nitrogen and oxygen atoms as acceptors. These would appear as distinct red regions on the d_norm surface.
π-π Stacking: The planar aromatic rings of adjacent molecules may engage in π-π stacking interactions, which would be visualized through the shape index and curvedness plots of the Hirshfeld surface.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For example, in a related isoxazole derivative, H···H, H···O/O···H, and H···C/C···H interactions were found to be the most significant contributors to the crystal packing. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylisoxazolo[4,5-b]pyridine |
| Pyrazine |
| Quinoxaline (B1680401) |
| Pyrazole (B372694) |
| Carbon monoxide |
| Acetonitrile |
| Hydrogen cyanide |
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images.
The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry and does not have any stereogenic centers. As a result, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its analysis.
Should chiral derivatives be synthesized, for instance, by introducing a chiral substituent onto the pyrazine ring or the methyl group, then chiroptical spectroscopy would become a critical tool for characterizing their stereochemistry and determining their enantiomeric purity. However, based on available scientific literature, no such chiral derivatives have been reported or analyzed using these methods.
Theoretical and Computational Chemistry Studies of 3 Methylisoxazolo 4,5 B Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties. Methods like Density Functional Theory (DFT) and Ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecule, yielding information about its energy, electron distribution, and geometry. scribd.comresearchgate.net
Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying heterocyclic systems. A typical DFT study on 3-Methylisoxazolo(4,5-b)pyrazine would involve a functional (like B3LYP) and a basis set (like 6-311G(d,p)) to approximate the complex electron interactions within the molecule. google.comvdoc.pub
A crucial first step in any computational study is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. Geometrical parameter optimization systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound to find the arrangement with the lowest possible energy. researchgate.net
This process would yield precise data on the spatial arrangement of the atoms in the fused isoxazole (B147169) and pyrazine (B50134) rings, as well as the orientation of the methyl group. The resulting optimized structure is the basis for all further property calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
Note: As no specific published data for this compound is available, this table is a template illustrating the type of data that would be generated from a DFT geometry optimization. The values are not real.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (isoxazole) | e.g., 1.35 Å |
| Bond Length | N-O (isoxazole) | e.g., 1.41 Å |
| Bond Length | C=N (pyrazine) | e.g., 1.33 Å |
| Bond Angle | C-N-O (isoxazole) | e.g., 110.0° |
| Dihedral Angle | H-C-C-N (methyl) | e.g., 180.0° |
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (FMO): This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netgoogle.com A small energy gap suggests the molecule is more reactive and can be easily excited. google.com For similar heterocyclic compounds, these gaps are often calculated to be in the range of 4-6 eV. google.com
Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding within the molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of lone pairs. For this compound, NBO analysis would quantify the electron density on each atom and describe the interactions between the fused ring systems, helping to understand charge transfer within the molecule.
Table 2: Illustrative Electronic Properties from DFT Calculations
Note: This table illustrates the kind of data obtained from electronic structure analysis. The values are for illustrative purposes only.
| Property | Value |
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -1.2 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
An MEP map of this compound would identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyrazine and isoxazole rings, along with the oxygen atom, would likely be regions of negative potential, attractive to electrophiles. In contrast, the hydrogen atoms of the methyl group would show positive potential.
Molecules with significant charge transfer and delocalized electrons can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netresearchgate.net
A study of this compound would determine its dipole moment and hyperpolarizability values. The presence of the electron-donating methyl group and the electron-withdrawing fused heterocyclic system could potentially lead to interesting NLO characteristics.
Table 3: Example NLO Properties Calculation
Note: This table shows representative data for NLO properties. These are not published values for the target compound.
| Property | Unit | Calculated Value |
| Dipole Moment (µ) | Debye | e.g., 3.5 D |
| Mean Polarizability (α) | esu | e.g., 15 x 10⁻²⁴ |
| First Hyperpolarizability (β) | esu | e.g., 20 x 10⁻³⁰ |
Topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the likelihood of finding an electron pair in a given region of space. For this compound, these maps would visually distinguish core electrons, lone pairs, and covalent bonding regions, providing a clear picture of the electron localization in the heterocyclic rings.
Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions.
Non-Covalent Interactions (NCI) - Reduced Density Gradient (RDG): This analysis is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing and molecular recognition.
Ab Initio Methods
Ab initio quantum mechanical methods are foundational to computational chemistry, providing a rigorous framework for calculating the electronic structure of molecules from first principles, without the need for empirical parameters. These methods are crucial for obtaining accurate geometries, energies, and electronic properties of this compound.
One widely used ab initio approach is Density Functional Theory (DFT), particularly with hybrid exchange-correlation functionals like B3LYP. For instance, in studies of related 5-substituted 3-methylisoxazole (B1582632) derivatives, the B3LYP functional has been successfully employed to investigate their molecular structure and electronic properties. nih.gov Such calculations can elucidate the distribution of electron density and the molecular electrostatic potential, which are key determinants of a molecule's reactivity and intermolecular interactions. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can also account for the influence of the surrounding medium on the molecule's properties. nih.gov
Basis Set Selection and Validation
The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. The selection of an appropriate basis set is a critical step in any computational study.
For molecules like this compound, which contain multiple heteroatoms, a basis set that can adequately describe the electronic structure around these atoms is essential. The Pople-style basis set, such as 6-31G(d,p), is a common choice for such systems. nih.gov This basis set includes polarization functions (d,p) that allow for more flexibility in describing the shape of the electron cloud, which is particularly important for accurately modeling bonding and intermolecular interactions. The validity of the chosen basis set can be assessed by comparing the calculated properties, such as molecular geometry or spectroscopic data, with available experimental data or with results from higher-level calculations using larger basis sets.
Molecular Dynamics (MD) Simulations
While ab initio methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. youtube.com
Conformational Flexibility and Stability
The conformational flexibility of a molecule can significantly impact its biological activity and physicochemical properties. unito.it For this compound, MD simulations can be used to explore its accessible conformations and their relative stabilities. By simulating the molecule in a solvent environment, one can observe how its structure fluctuates over time and identify the most populated conformational states. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. unito.it
Ligand-Protein Interaction Dynamics
A key application of MD simulations in drug discovery is to study the interactions between a ligand and its protein target. nih.gov If a biological target for this compound is identified, MD simulations can be used to model their binding. These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov They can also provide insights into the dynamics of the binding process and the conformational changes that may occur in both the ligand and the protein upon binding. youtube.com This detailed understanding of the interaction dynamics is invaluable for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational methods play a vital role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. nih.gov For a series of derivatives of this compound, a QSAR study could be performed to identify the key structural features that influence their activity.
For example, in a study of triazolo[4,5-b]pyrazine derivatives as c-MET inhibitors, 3D-QSAR methods were used to build a predictive model. nih.gov The results indicated that hydrophobic and electrostatic fields were key factors for the inhibitory activity. nih.gov Similarly, for this compound and its analogs, a QSAR model could be developed to guide the synthesis of new compounds with improved potency. These models can help in predicting the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Molecular Modeling and Docking Studies for Receptor/Target Interactions
Specific molecular modeling and docking studies for this compound are not documented in peer-reviewed publications. Such studies are crucial for understanding how a ligand might interact with a biological target at the atomic level, providing insights into its potential therapeutic applications.
Binding Mode Predictions
Without specific docking studies, any description of the binding mode of this compound within a receptor active site would be purely speculative. Binding mode prediction requires a defined protein target and the use of computational docking algorithms to calculate the most likely conformation of the ligand within the binding pocket.
Interaction Energy Analysis
Similarly, an analysis of the interaction energy between this compound and a receptor is not available. This type of analysis, which quantifies the energetic contributions of different types of interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), is a subsequent step after molecular docking and requires specific computational results that have not been published.
Molecular Interactions and Biological Activity Mechanisms in Vitro and in Silico Studies
Cellular Mechanism of Action Studies (In Vitro, Molecular Level)
The cellular mechanisms of action for compounds containing the isoxazolo-pyrazine core are being explored, particularly concerning their effects on cell proliferation and programmed cell death. The following subsections summarize the available in vitro data for structurally similar molecules.
While direct in vitro studies on the cell cycle modulation by 3-Methylisoxazolo(4,5-b)pyrazine are not extensively documented, research on related fused heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides, offers potential mechanistic insights. Studies on these compounds have shown that they can induce cell cycle arrest. For instance, certain derivatives have been observed to cause an arrest in the G0/G1 phase in BxPC-3 and PC-3 cancer cell lines. nih.govresearchgate.net In other cell lines, such as HCT 116, an accumulation of cells in the S phase was noted. nih.govresearchgate.net Furthermore, an increase in the subG1 fraction, which is often indicative of apoptotic cells, has been observed in PC-3 and HeLa cells following treatment with these related compounds. nih.gov
Another related class of compounds, nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives, has also been shown to modulate the cell cycle. scienceopen.com Specifically, certain inhibitors from this class were found to suppress the cell cycle at the S phase in gastric cancer cells. scienceopen.com These findings suggest that the broader family of pyrazine-containing fused heterocycles may possess the ability to interfere with the normal progression of the cell cycle, a mechanism that is a key target in the development of antiproliferative agents. The specific effects, however, appear to be dependent on the cell type and the exact chemical structure of the compound. nih.govresearchgate.net
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While direct evidence for this compound is limited, studies on analogous compounds provide a framework for its potential pro-apoptotic activity.
Research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. nih.govnih.gov The pro-apoptotic effects of these compounds were confirmed through multiple experimental approaches:
Phosphatidylserine (B164497) Externalization : An increase in the externalization of phosphatidylserine on the cell membrane surface, a hallmark of early apoptosis, was observed. nih.gov
Mitochondrial Membrane Potential : Changes in the mitochondrial transmembrane potential were detected, indicating the involvement of the intrinsic apoptotic pathway. nih.gov
Cell Morphology : Microscopic imaging revealed morphological changes characteristic of apoptosis. nih.gov
Caspase Activity : Some derivatives were found to induce the extrinsic apoptotic pathway, as evidenced by an increase in the activity of caspase-8. nih.gov
The percentage of apoptotic cells was found to increase in a concentration-dependent manner in HeLa, HCT 116, PC-3, and BxPC-3 cell lines when treated with these related sulfonamides. nih.gov For example, one of the more potent compounds induced apoptosis in 73.7% of HeLa cells at a concentration of 2xIC₅₀. nih.gov These findings underscore the potential for fused pyrazine (B50134) heterocyclic systems to modulate apoptotic pathways.
Mitochondrial uncoupling is a process where nutrient oxidation is disconnected from ATP synthesis, leading to increased cellular respiration and energy expenditure. nih.gov This mechanism is being investigated for its therapeutic potential in metabolic diseases and cancer. nih.gov
While direct studies on this compound are not available, research on structurally related nih.govresearchgate.netnih.govoxadiazolo[3,4-b]pyrazines has identified them as potent mitochondrial uncouplers. nih.govnih.gov These compounds act as protonophores, which are lipophilic weak acids capable of transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. nih.gov This proton leak dissipates the proton motive force that drives ATP production.
The uncoupling activity of these related pyrazine derivatives is influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that the pyrazine core is essential for this activity. nih.gov For instance, the conversion of nih.govresearchgate.netnih.govoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines can yield potent mitochondrial uncouplers, with the uncoupling capacity being sensitive to substitutions on the imidazole (B134444) ring. nih.gov Specifically, a 2-trifluoromethyl group and N-methylation have been suggested to be important for the mitochondrial uncoupling capacity of these derivatives. nih.gov
Antimicrobial Activity Mechanisms (In Vitro)
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. The isoxazolo-pyrazine scaffold is being investigated for its potential antimicrobial properties.
Derivatives of isoxazolo-pyridines, which are structurally similar to isoxazolo-pyrazines, have demonstrated antibacterial activity. In vitro studies on certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives showed activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov
Further research on benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives, which also contain a fused pyrazine ring, has shown inhibitory effects against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. nih.govntu.ac.uk The antibacterial effect of these compounds was found to be concentration-dependent. nih.gov While the precise mechanism of action was not fully elucidated in these studies, the broad-spectrum activity suggests potential interference with fundamental bacterial processes.
The antifungal potential of isoxazole-containing compounds has been noted in several studies. Isoxazoline (B3343090) derivatives, for example, have been reported to exhibit significant antifungal activities against various plant-pathogenic fungi. nih.gov These compounds were shown to inhibit the mycelial growth of fungi such as Sclerotinia sclerotiorum, Physalospora piricola, and Pyricularia oryzae. nih.gov
Chemical Derivatization and Analog Development
Synthesis of Substituted Isoxazolo[4,5-b]pyrazine Analogs
The synthesis of substituted isoxazolo[4,5-b]pyrazines is not widely documented, however, established methods for the analogous isoxazolo[4,5-b]pyridine (B12869654) system provide a clear blueprint for their construction. These strategies typically involve either the annulation of an isoxazole (B147169) ring onto a pre-existing pyrazine (B50134) core or the formation of the pyrazine ring from a functionalized isoxazole precursor.
A prominent and efficient method for synthesizing the analogous pyridine-based system starts from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov This approach involves an intramolecular nucleophilic substitution of the nitro group as the key cyclization step. A plausible adaptation of this method for the pyrazine series would begin with a 2-chloro-3-aminopyrazine. The amino group could be converted to a hydroxylamine (B1172632), which then undergoes cyclization. Alternatively, starting with 2,3-dichloropyrazine, one chlorine could be selectively substituted with a hydroxylamine derivative, followed by cyclization to form the isoxazole ring.
Another synthetic route involves building the second ring onto a functionalized isoxazole. For example, the synthesis of isoxazolo[5,4-b]pyridines has been achieved starting from 3-methylisoxazol-5-amine. clockss.org This amine can be reacted with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile to construct the fused pyridine (B92270) ring. clockss.org A similar strategy could be envisioned for the pyrazine analog, potentially by reacting 3-methyl-4-nitroso-5-aminoisoxazole with a suitable dicarbonyl compound or its equivalent.
The table below summarizes a synthetic approach for isoxazolo[4,5-b]pyridine analogs, which could be conceptually adapted for the pyrazine series. beilstein-journals.org
| Starting Material (Substituted 2-chloropyridine) | Reagent (Arylhydrazine) | Product (Substituted Isoxazolo[4,5-b]pyridine) | Yield (%) |
| 2,6-Dichloro-5-methyl-3-nitropyridine | Phenylhydrazine | 6-Chloro-3-(2-phenylhydrazono)-5-methyl-isoxazolo[4,5-b]pyridine | 92 |
| 2,6-Dichloro-3-nitropyridine | 4-Fluorophenylhydrazine | 6-Chloro-3-(2-(4-fluorophenyl)hydrazono)-isoxazolo[4,5-b]pyridine | 85 |
| 2,6-Dichloro-3-nitropyrazine (Hypothetical) | Phenylhydrazine | 6-Chloro-3-(2-phenylhydrazono)-isoxazolo[4,5-b]pyrazine (Hypothetical) | N/A |
Scaffold Hopping and Bioisosterism Strategies
Scaffold hopping and bioisosterism are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by replacing a central molecular core or specific functional groups with structurally different but functionally similar units. nih.gov These techniques are particularly relevant for privileged scaffolds like isoxazolopyrazines, which are bioisosteres of purines.
Bioisosterism: The isoxazolo[4,5-b]pyrazine scaffold itself can be considered a bioisostere of purine (B94841), where a C-N-C fragment in the imidazole (B134444) ring of purine is replaced by a C-O-N fragment. Further bioisosteric replacements can be explored to fine-tune activity. For instance, the isoxazole ring could be replaced by other five-membered heterocycles such as oxadiazole, thiadiazole, or pyrazole (B372694). nih.gov The pyrazine ring can also be substituted; replacing it with a pyridine ring affords the isoxazolo[4,5-b]pyridine series, while replacement with a pyrimidine (B1678525) or pyridazine (B1198779) ring leads to isoxazolo[4,5-d]pyrimidines or isoxazolo[4,5-d]pyridazines, respectively. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the entire bicyclic core with a topologically similar but structurally novel scaffold to explore new chemical space and potentially escape patent-protected areas. A successful example of scaffold hopping in a related system involved the design of oxazolo[5,4-d]pyrimidines as cannabinoid receptor 2 (CB2) antagonists. nih.gov Starting from a known class of antagonists, a scaffold hopping approach identified the oxazolopyrimidine core as a viable replacement, leading to potent and selective new compounds. Similarly, one could envision hopping from the isoxazolo[4,5-b]pyrazine scaffold to other fused heterocyclic systems like nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines or pyrazolo[1,5-a]pyrazines to identify novel pharmacophores. frontiersin.org
The following table illustrates potential bioisosteric replacements for the isoxazolo[4,5-b]pyrazine core.
| Original Scaffold | Potential Bioisosteric Scaffold | Rationale |
| Isoxazolo[4,5-b]pyrazine | Imidazo[4,5-b]pyrazine | Classic purine isostere, maintains H-bond donors/acceptors. |
| Isoxazolo[4,5-b]pyrazine | Oxazolo[4,5-b]pyrazine | Isomeric replacement, alters electronics and H-bonding. |
| Isoxazolo[4,5-b]pyrazine | Thiazolo[4,5-b]pyrazine | Replacement of oxygen with sulfur, modifies size and lipophilicity. |
| Isoxazolo[4,5-b]pyrazine | Isoxazolo[4,5-b]pyridine | Modifies basicity and aromaticity of the six-membered ring. |
| Isoxazolo[4,5-b]pyrazine | beilstein-journals.orgnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine | Stronger electron-withdrawing character. mdpi.com |
Preparation of Hybrid Heterocyclic Systems Incorporating the Isoxazole-Pyrazine Moiety
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a widely used approach to develop compounds with enhanced affinity, dual-target activity, or improved pharmacokinetic profiles. The isoxazolo[4,5-b]pyrazine scaffold can serve as an excellent anchor for creating such hybrid molecules.
While direct examples for the 3-methylisoxazolo[4,5-b]pyrazine core are scarce, the synthesis of related hybrid systems provides a clear roadmap. For instance, new pyrazine-thiazole analogs have been synthesized and shown to possess interesting biological activities. nih.gov In another study, isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were hybridized with 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-5-thione moieties to create potent dual COX-2/5-LOX inhibitors. nih.gov
A general strategy for creating hybrids of 3-methylisoxazolo[4,5-b]pyrazine would involve introducing a functional group onto the core scaffold that can be used as a handle for coupling with another pharmacophore. For example, an amino or carboxylic acid substituent on the pyrazine ring could be used to form amide or ester linkages with other biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or natural products. Another approach involves the synthesis of hybrid systems where the isoxazolopyrazine core is fused to another heterocyclic ring, creating a more complex polycyclic system. For example, triazolo[4,3-a]pyrazine derivatives have been linked to 4-oxo-pyridazinone moieties to act as c-Met kinase inhibitors. rsc.org
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: The control of regiochemistry is a critical aspect of the synthesis and derivatization of isoxazolo[4,5-b]pyrazines. In the synthesis of the analogous isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, the cyclization to form the isoxazole ring is highly regioselective, dictated by the positions of the chloro and nitro groups. beilstein-journals.orgnih.gov
However, competing reactions can lead to different regioisomers. A notable example is the base-promoted Boulton–Katritzky rearrangement. During the cyclization of certain hydrazone intermediates of 2-chloro-3-nitropyridines, this rearrangement can occur, leading to the formation of a 1,2,3-triazole fused to the pyridine ring instead of the desired isoxazole. beilstein-journals.org The reaction conditions, such as the base and temperature, can influence the ratio of these two regioisomeric products. Careful optimization is therefore necessary to ensure the selective formation of the desired isoxazolo[4,5-b]pyridine. A similar regiochemical challenge could arise in the synthesis of the pyrazine analogs.
Stereoselectivity: The core 3-methylisoxazolo(4,5-b)pyrazine scaffold is an achiral, planar molecule. Therefore, stereoselectivity is not a concern in the synthesis of the core itself. However, stereochemistry becomes important when introducing chiral centers into the substituents attached to the scaffold. For example, if a substituent containing a stereocenter is introduced, the resulting product will be a racemate unless a stereoselective synthesis is employed. The development of enantiomerically pure derivatives would require either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis during the derivatization steps. As of now, the literature on related systems has not extensively focused on stereoselective derivatization, but it remains a crucial consideration for developing specific, biologically active stereoisomers.
Advanced Chemical Applications of 3 Methylisoxazolo 4,5 B Pyrazine Scaffolds
Applications in Chemical Probes and Biological Tool Development
The development of sophisticated chemical probes and biological tools is crucial for unraveling complex biological processes. The 3-methylisoxazolo(4,5-b)pyrazine framework, which combines the electron-deficient pyrazine (B50134) ring with the versatile isoxazole (B147169) moiety, offers a valuable platform for designing novel probes. While direct applications of this specific compound are still emerging, the characteristics of its constituent parts suggest significant potential.
The isoxazole ring is a key component in many biologically active compounds and can be readily functionalized. researchgate.net This adaptability allows for the introduction of various reporter groups, such as fluorophores, or specific binding moieties to target biomolecules. The synthesis of functionalized isoxazoles is a well-established field, providing a variety of synthetic routes to create diverse derivatives. researchgate.net
Similarly, pyrazine and its derivatives are of great interest in medicinal chemistry and have been incorporated into numerous biologically active molecules. mdpi.com The pyrazine nucleus can influence the photophysical properties of a molecule and can be modified to fine-tune its electronic characteristics. researchgate.netrsc.org The development of fluorescent probes based on other nitrogen-containing heterocycles, such as phenazine (B1670421) and imidazopyridine derivatives, for bioimaging applications further underscores the potential of pyrazine-based systems. rsc.orgnih.gov For instance, some probes are designed to "turn on" their fluorescence in response to specific analytes, a desirable feature for reducing background signals in biological imaging. nih.gov
The combination of these two heterocyclic systems in this compound could lead to the development of novel sensors and probes. For example, functionalization of the scaffold could yield probes for detecting specific ions, reactive oxygen species, or pH changes within cells. researchgate.net The development of sensors based on functionalized carbon nanomaterials for drug determination also highlights the broader strategies where such heterocyclic scaffolds could be integrated. mdpi.com
Table 1: Potential Functionalization Strategies for Probe Development
| Position for Functionalization | Potential Functional Group | Target Application |
| Methyl group (on isoxazole ring) | Reactive handles (e.g., -OH, -NH2) | Attachment of biomolecules or reporter groups |
| Pyrazine ring | Electron-donating/withdrawing groups | Tuning of photophysical properties |
| Pyrazine ring | Specific binding moieties | Targeted delivery and sensing |
Potential in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.org Host-guest chemistry, a central concept in this field, involves a "host" molecule that can bind a "guest" molecule with high specificity, a process known as molecular recognition. wikipedia.orgnih.gov The this compound scaffold possesses features that make it an intriguing candidate for applications in this domain.
The pyrazine ring system, a key component of the scaffold, is known for its distinct physicochemical properties that are relevant to molecular recognition. nih.gov These include a significant dipole moment and the ability to participate in π-π stacking interactions, which are crucial for the formation of stable host-guest complexes. nih.gov The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors, further contributing to binding interactions. nih.gov
Studies on related heterocyclic systems provide insights into the potential of isoxazolopyrazines in supramolecular chemistry. For example, water-soluble arylazoisoxazoles have been shown to form host-guest complexes with cyclodextrins. nih.gov This interaction is photoresponsive, meaning that the binding affinity can be controlled by light, opening up possibilities for the development of smart materials and drug delivery systems. nih.gov
The concept of host-guest chemistry is fundamental to many biological processes and has numerous technological applications, including in sensors, catalysis, and materials design. wikipedia.orgmdpi.com The ability to design host molecules with specific cavities allows for the selective recognition and binding of guest molecules. wikipedia.orgnih.gov The this compound scaffold, with its defined geometry and potential for functionalization, could be engineered to act as a host for various guest molecules.
Table 2: Key Interactions in Molecular Recognition
| Type of Interaction | Description | Relevance to this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. wikipedia.org | The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | The aromatic nature of the fused ring system allows for π-π stacking. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org | Contribute to the overall stability of host-guest complexes. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. nih.gov | The pyrazine ring possesses a significant dipole moment. |
Role in Materials Science (e.g., Opto-electronic properties)
The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties for applications in electronic devices. Fused heterocyclic systems, particularly those with donor-acceptor (D-A) architectures, are of significant interest for their potential use in Organic Light Emitting Diodes (OLEDs). rsc.orgresearchgate.net The this compound scaffold, with its electron-deficient pyrazine unit, can be strategically combined with electron-donating moieties to create materials with desirable opto-electronic properties.
OLEDs are a major focus of display and lighting technology due to their high efficiency, low power consumption, and flexibility. jmaterenvironsci.commdpi.comnanointegris.com The performance of an OLED is highly dependent on the materials used in its various layers, especially the emissive layer. jmaterenvironsci.commdpi.com By designing molecules with appropriate energy levels and high photoluminescence quantum yields, it is possible to achieve efficient light emission. rsc.org
Research on pyrazine-triphenylamine fused compounds has demonstrated the potential of pyrazine-based D-A molecules in high-performance OLEDs. rsc.orgresearchgate.net In these systems, the pyrazine acts as the electron-accepting unit, while the triphenylamine (B166846) serves as the electron-donating unit. rsc.orgresearchgate.net Devices fabricated with these materials have shown impressive performance, with some exhibiting external quantum efficiencies (EQEs) that exceed the theoretical limit for traditional fluorescent emitters, suggesting alternative emission mechanisms may be at play. rsc.org
The this compound scaffold can be envisioned as a core acceptor unit that can be functionalized with various donor groups to modulate its emission color and efficiency. The inherent properties of this scaffold, combined with the principles of D-A design, could lead to the development of novel materials for a range of opto-electronic applications.
Table 3: Performance of Donor-Acceptor Compounds based on a Pyrazine Acceptor in OLEDs
| Compound | Maximum External Quantum Efficiency (EQE) (%) | Emitting Color | Reference |
| Pyrazine-Triphenylamine Derivative 1 | 4.01 | - | researchgate.net |
| Pyrazine-Triphenylamine Derivative 2 | 7.37 | - | rsc.orgresearchgate.net |
| (pyidcz)₂Ir(tmd) | 21.2 | - | rsc.org |
| (tfpyidcz)₂Ir(tmd) | 24.0 | - | rsc.org |
Future Research Directions and Unexplored Avenues for 3 Methylisoxazolo 4,5 B Pyrazine Research
Development of Novel Synthetic Methodologies
Current synthetic routes to the isoxazolo(4,5-b)pyrazine scaffold can be built upon to develop more efficient, versatile, and environmentally benign methodologies. Future research should focus on several key areas:
Exploration of Novel Starting Materials: Much like the synthesis of related isoxazolo[4,5-b]pyridines from readily available 2-chloro-3-nitropyridines, research could explore analogous pyrazine-based precursors. nih.govresearchgate.netnih.gov Investigating variously substituted aminopyrazines or dihalopyrazines could provide more direct and higher-yielding pathways to the core structure.
Catalyst Innovation: The use of palladium-catalyzed reactions has proven effective for constructing similar fused heterocyclic systems like imidazo[4,5-b]pyrazines. nih.gov Future work could investigate the application of novel palladium, copper, or other transition metal catalyst systems to facilitate the key cyclization steps in the synthesis of 3-Methylisoxazolo(4,5-b)pyrazine, potentially under milder conditions and with greater functional group tolerance.
Flow Chemistry and Process Optimization: Transitioning established batch syntheses to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency. This would involve optimizing reaction parameters such as temperature, pressure, and catalyst loading in a microreactor environment.
One-Pot Reactions: Designing multi-component, one-pot reactions would improve efficiency by reducing the number of intermediate purification steps. A potential approach could involve a tandem reaction sequence where the pyrazine (B50134) ring is formed and subsequently annulated with the isoxazole (B147169) ring in a single synthetic operation.
A comparison of potential synthetic strategies is outlined below.
| Methodology | Potential Precursors | Key Transformation | Anticipated Advantages |
| Analogous Nitro-Compound Cyclization | 3-Amino-2-chloropyrazine derivatives | Intramolecular nucleophilic substitution | Readily available starting materials, potentially mild conditions. |
| Palladium-Catalyzed Cross-Coupling | Dihalopyrazines, amidoximes | C-N and C-O bond formation/cyclization | High efficiency, good functional group tolerance. |
| Multi-Component Reaction | Aminopyrazine, β-ketoester, hydroxylamine (B1172632) | Tandem cyclocondensation | Step economy, reduced waste, rapid library generation. |
| Photochemical Synthesis | Suitably functionalized pyrazine precursors | Light-induced cyclization | Novel reactivity, access to unique isomers. |
Deeper Exploration of Advanced Spectroscopic Signatures
A comprehensive understanding of the physicochemical properties of this compound requires a detailed spectroscopic profile beyond basic characterization. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are essential first steps, future research should employ more advanced methods. mdpi.comresearchgate.net
Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially for substituted derivatives. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial arrangement of substituents.
Solid-State NMR: To understand the molecule's structure in the solid phase, which can differ from its solution conformation, solid-state NMR studies are warranted. This can reveal information about crystal packing and intermolecular interactions.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary for confirming the elemental composition. mdpi.comresearchgate.net Further studies using tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which is vital for identifying the compound and its metabolites in complex mixtures.
Vibrational and Electronic Spectroscopy: A detailed investigation using Raman and advanced Fourier-transform infrared (FTIR) spectroscopy can provide a complete vibrational profile. mdpi.comresearchgate.net UV-Visible and fluorescence spectroscopy can probe the electronic transitions and photophysical properties, which is essential for exploring potential applications in materials science.
| Spectroscopic Technique | Information Gained | Potential Research Focus |
| 2D NMR (COSY, HSQC, HMBC) | Definitive ¹H and ¹³C assignments, connectivity | Characterization of novel, complex derivatives. |
| Solid-State NMR | Crystalline structure, polymorphism | Understanding solid-state properties for materials applications. |
| Tandem MS (MS/MS) | Fragmentation pathways, structural confirmation | Development of analytical methods for detection and quantification. |
| Fluorescence Spectroscopy | Emission/excitation spectra, quantum yield | Evaluation for use as a molecular probe or in organic electronics. |
Refinement of Computational Models and Predictive Capabilities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental work. Future efforts should be directed at creating more accurate and predictive models.
High-Level Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and ab initio methods can provide precise predictions of molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). This can aid in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the compound's behavior in different solvent environments and its interaction with potential biological targets. frontiersin.org These simulations provide insights into conformational flexibility and binding dynamics.
Quantitative Structure-Activity Relationship (QSAR): For a series of this compound derivatives, QSAR models can be developed to correlate structural features with specific activities (e.g., enzyme inhibition, material properties). This can accelerate the discovery of new lead compounds.
Predictive Reaction Modeling: Computational modeling can be used to investigate reaction mechanisms for the synthesis of the isoxazolopyrazine scaffold, helping to optimize reaction conditions and predict the feasibility of new synthetic routes.
Identification of Novel Molecular Targets
The pyrazine ring is a well-established pharmacophore present in numerous kinase inhibitors. nih.gov Fused heterocyclic systems like imidazo[4,5-b]pyrazines and triazolo[4,3-a]pyrazines have shown activity against targets such as c-Met and VEGFR-2. frontiersin.orgnih.gov This suggests that this compound is a promising scaffold for identifying new molecular targets, beyond the scope of clinical applications.
Kinase Screening: A primary avenue of research is to screen this compound and its derivatives against a broad panel of protein kinases to identify potential inhibitory activity. This could uncover unexpected targets and provide starting points for developing selective chemical probes.
Enzyme Inhibition Assays: Beyond kinases, the scaffold should be tested against other enzyme classes, such as proteases, phosphatases, or metabolic enzymes like caspases. mdpi.com
Chemical Proteomics: Advanced techniques like activity-based protein profiling (ABPP) could be used to identify cellular targets in a more unbiased manner, revealing novel protein-ligand interactions.
Fragment-Based Screening: The core isoxazolo(4,5-b)pyrazine scaffold can be used as a fragment in screening campaigns against various proteins to identify initial binding events, which can then be optimized into more potent molecules.
| Potential Target Class | Rationale | Screening Method |
| Protein Kinases | Pyrazine is a known kinase-binding motif. nih.gov | Biochemical kinase panels, cellular assays. |
| Caspases | Heterocyclic compounds can modulate apoptotic pathways. mdpi.comnih.gov | Fluorometric enzyme inhibition assays. |
| Epigenetic Targets | Fused nitrogen heterocycles can interact with bromodomains or methyltransferases. | AlphaScreen, thermal shift assays. |
| G-Protein Coupled Receptors (GPCRs) | Privileged scaffold for receptor modulation. | Radioligand binding assays, functional cell-based assays. |
Exploration of New Chemical Applications (Non-Clinical)
The unique electronic and structural features of this compound make it an attractive candidate for various non-clinical applications, particularly in materials science and coordination chemistry.
Organic Electronics: The electron-deficient nature of the pyrazine ring combined with the isoxazole moiety could impart useful electronic properties. nih.gov Future research could explore its use as a building block for organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in photovoltaic devices.
Coordination Chemistry: The nitrogen atoms in the pyrazine and isoxazole rings can act as ligands for metal ions. Synthesizing and characterizing coordination polymers or metal-organic frameworks (MOFs) incorporating this scaffold could lead to new materials with interesting catalytic, magnetic, or porous properties.
Chemical Sensors: Derivatives of this compound could be functionalized with fluorophores or chromophores to act as chemosensors for detecting specific metal ions or anions through changes in their optical properties.
High-Energy Materials: Nitrogen-rich heterocyclic compounds are often investigated for their potential as high-energy-density materials. nih.gov While requiring careful evaluation, the high nitrogen content of the isoxazolopyrazine core suggests this as a speculative but potential avenue of investigation.
Q & A
Q. What are the reliable synthetic routes for preparing 3-Methylisoxazolo(4,5-b)pyrazine derivatives?
Methodological Answer:
- Core Synthesis: Utilize cyclocondensation reactions between substituted pyrazines and isoxazole precursors. For example, describes a solid-phase approach for thiazolo[4,5-b]pyrazines via tandem reactions of isothiocyanate resins with o-bromo-2-aminopyrazines .
- Functionalization: Post-synthetic modifications (e.g., Suzuki coupling, alkylation) can introduce diversity. highlights Suzuki coupling with boronic esters to append quinoline or spiro-indoline moieties .
- Optimization: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/ether systems, as in ) .
Table 1: Example Reaction Conditions for Pyrazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 24h, RT | 35–55 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 40–70 | |
| Recrystallization | Ethanol/Norite, reflux | >90 purity |
Q. How should researchers characterize this compound structurally?
Methodological Answer:
- Spectral Analysis:
- ¹H/¹³C NMR: Identify methyl groups (δ 2.5–3.0 ppm for CH₃) and heterocyclic protons (e.g., pyrazine ring protons at δ 8.0–9.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of methyl/isoxazole groups) .
- Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation) and solve structures using X-ray diffraction (e.g., P2₁/c space group, as in ) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
Methodological Answer:
- Molecular Docking: Use software like AutoDock or Schrödinger to model interactions with biological targets (e.g., c-Met kinase, as in ). Focus on binding affinity (ΔG) and hydrogen-bonding networks .
- DFT Calculations: Compute electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. used pKa calculations to explain regioselectivity in oxazolo[4,5-b]pyrazine functionalization .
- MD Simulations: Study dynamic behavior in solvent or protein environments (e.g., 24-mode Hamiltonian models for pyrazine derivatives, as in ) .
Q. How should contradictory spectral or bioactivity data be resolved for this compound class?
Methodological Answer:
- Spectral Conflicts:
- Bioactivity Variability:
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
Methodological Answer:
- Structural Modifications:
- Formulation: Optimize lipid-based carriers (e.g., liposomes) or co-solvents (e.g., PEG-400) for in vivo studies. ’s volitinib (a triazolo[4,5-b]pyrazine derivative) required salt forms for clinical use .
Table 2: Key Pharmacological Parameters for Pyrazine-Based Inhibitors
| Compound | Target | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|---|
| Volitinib (V0L) | c-Met kinase | 0.6 | 2.1 | |
| WXY001 | c-Met kinase | 8.2 | 3.5 | |
| 7b () | N/A | N/A | 1.8 |
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer:
- Directing Groups: Install temporary groups (e.g., -Bpin) to steer metal-catalyzed reactions. achieved selective iodination using zinc traps .
- Computational Guidance: Pre-screen reaction pathways via DFT (e.g., pKa-driven deprotonation sites in ) .
- Sequential Functionalization: Use orthogonal protecting groups (e.g., Fmoc/Boc) for stepwise modifications, as seen in ’s solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
